4-(2,4-Dinitrophenoxy)butanoic acid
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Overview
Description
4-(2,4-Dinitrophenoxy)butanoic acid is an organic compound with the molecular formula C10H10N2O7 It is characterized by the presence of a butanoic acid moiety attached to a 2,4-dinitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dinitrophenoxy)butanoic acid typically involves the reaction of 2,4-dinitrophenol with butanoic acid derivatives. One common method includes the esterification of 2,4-dinitrophenol with butanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often require the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dinitrophenoxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert the nitro groups to amino groups, forming 4-(2,4-diaminophenoxy)butanoic acid.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Dicarboxylic acids.
Reduction: 4-(2,4-diaminophenoxy)butanoic acid.
Substitution: Various substituted phenoxybutanoic acids.
Scientific Research Applications
4-(2,4-Dinitrophenoxy)butanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,4-Dinitrophenoxy)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, affecting cellular oxidative stress levels. Additionally, the phenoxy group can interact with hydrophobic pockets in proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Dichlorophenoxy)butanoic acid
- 4-(2,4-Diaminophenoxy)butanoic acid
- 4-(2,4-Difluorophenoxy)butanoic acid
Uniqueness
4-(2,4-Dinitrophenoxy)butanoic acid is unique due to the presence of two nitro groups on the phenoxy ring, which impart distinct chemical reactivity and biological activity compared to its analogs. The nitro groups enhance its oxidative potential and ability to participate in redox reactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(2,4-dinitrophenoxy)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O7/c13-10(14)2-1-5-19-9-4-3-7(11(15)16)6-8(9)12(17)18/h3-4,6H,1-2,5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOQOBDTUVOROV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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